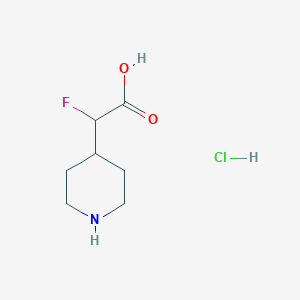

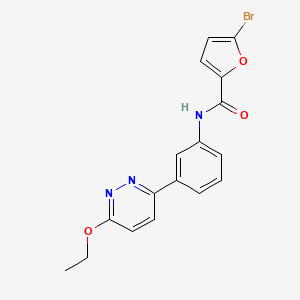

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-5-methylisoxazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-5-methylisoxazole-4-carboxamide, also known as FTI-277, is a small molecule inhibitor that has been extensively studied for its potential use as an anti-cancer drug. FTI-277 is a member of the farnesyltransferase inhibitor (FTI) family, which targets the enzyme farnesyltransferase (FTase) and thereby inhibits the farnesylation of proteins involved in cell signaling pathways.

Scientific Research Applications

Synthesis and Antiprotozoal Activity

A key area of research involving compounds structurally related to N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-5-methylisoxazole-4-carboxamide focuses on their synthesis and evaluation as antiprotozoal agents. Novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines have been synthesized, showcasing strong DNA affinities and significant in vitro and in vivo activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum. These compounds, developed through a series of chemical reactions starting with furan derivatives, demonstrate the potential of furan-based compounds in treating protozoal infections (Ismail et al., 2004).

Chemical Synthesis and Reactivity

Another aspect of research involves the chemical synthesis and reactivity of furan derivatives, which can lead to the development of various heterocyclic compounds with potential biological activities. For instance, the synthesis of N-(1-Naphthyl)furan-2-carboxamide and its further transformation into 2-(furan-2-yl)benzo[e][1,3]benzothiazole via a series of chemical reactions highlights the versatility of furan compounds in synthetic organic chemistry (Aleksandrov & El’chaninov, 2017).

Antitumor Activity and Enzyme Inhibition

Furan and thiophene analogues of tiazofurin, known as furanfurin and thiophenfurin, have been synthesized and evaluated for their antitumor activity and interactions with inosine monophosphate dehydrogenase (IMPDH). Thiophenfurin exhibited cytotoxicity in vitro toward various cancer cell lines and showed in vivo activity, highlighting the therapeutic potential of furan and thiophene derivatives in cancer treatment (Franchetti et al., 1995).

Catalysis and Bond Activation

Research has also explored the catalytic activities of compounds related to this compound, particularly in C-H bond activation and borylation of furans and thiophenes. These studies contribute to the development of new catalytic methods for the functionalization of heteroaromatic compounds, offering pathways for the synthesis of complex molecules (Hatanaka, Ohki, & Tatsumi, 2010).

Mechanism of Action

Target of Action

Similar furan/thiophene-2-carboxamide derivatives have been shown to inhibit enzymes such as urease, acetylcholinesterase (ache), and butyrylcholinesterase (bche) . These enzymes play crucial roles in various biological processes, including nerve signal transmission and nitrogen metabolism.

Mode of Action

It is likely that the compound interacts with its targets (such as ache, bche, and urease) by binding to their active sites, thereby inhibiting their activity . This interaction could lead to changes in the normal functioning of these enzymes, potentially altering various biological processes.

Biochemical Pathways

Inhibition of AChE and BChE could disrupt cholinergic neurotransmission, while inhibition of urease could affect nitrogen metabolism .

Result of Action

Based on the potential targets of the compound, its action could result in the disruption of normal enzyme activity, leading to alterations in nerve signal transmission and nitrogen metabolism .

Biochemical Analysis

Biochemical Properties

This compound has shown significant activity against urease and butyrylcholinesterase (BChE) enzymes . The compound interacts with these enzymes, inhibiting their activity. Specifically, N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-5-methylisoxazole-4-carboxamide showed approximately 9.8-fold more activity against urease enzyme than thiourea standard while it showed approximately 4.2-fold more activity against BChE enzyme than galantamine standard .

Cellular Effects

BChE is involved in the breakdown of acetylcholine, a neurotransmitter that plays a key role in many cellular processes, including muscle contraction, pain response, and memory formation .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with the active sites of the urease, acetylcholinesterase, and butyrylcholinesterase enzymes . This binding inhibits the activity of these enzymes, leading to changes in cellular function .

properties

IUPAC Name |

N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]-5-methyl-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O4S/c1-9-11(8-17-21-9)15(19)16-7-10-4-5-13(22-10)14(18)12-3-2-6-20-12/h2-6,8H,7H2,1H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDLLYFHFMXSBPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-((4-(1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)phenyl)ethanone](/img/structure/B3008056.png)

![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B3008060.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B3008064.png)

![N'-(4-Ethylphenyl)-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]oxamide](/img/structure/B3008067.png)

![2-Amino-2-[2-(2,6-difluorophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B3008071.png)

![Tert-butyl 4-[[(5-bromopyrazin-2-yl)-methylamino]methyl]piperidine-1-carboxylate](/img/structure/B3008075.png)